Pixantrone

DNA adduct formation formaldehyde activation covalent DNA binding

Pixantrone (BBR 2778) is a structurally differentiated aza-anthracenedione that eliminates the cardiotoxicity of mitoxantrone via nitrogen-heterocycle substitution of the 5,8-dihydroxy groups, abolishing iron(III) binding and ROS generation. It exhibits Topo IIα over Topo IIβ isoform selectivity and actively inhibits doxorubicinol formation. Conditionally EMA-approved as monotherapy for multiply relapsed/refractory aggressive B-cell NHL (PIX301: 20.0% CR vs 5.7%; p=0.021). Also forms covalent DNA adducts at CpG sites via formaldehyde activation—a mechanism absent in mitoxantrone. Ideal for oncology research and cardiotoxicity profiling.

Molecular Formula C17H19N5O2
Molecular Weight 325.4 g/mol
CAS No. 144510-96-3
Cat. No. B1662873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePixantrone
CAS144510-96-3
Synonyms5,8-bis((2-aminoethyl)amino)-2-aza-anthracene-9,10-dione
5,8-bis(2-aminoethylamino)-2-azaanthracene-9,10-dione
6,9-AEA-BIQDO
6,9-bis((2-aminoethyl)amino)benzo(g)isoquinoline-5,10-dione
BBR 2778
BBR-2778
BBR2778
pixantrone
Molecular FormulaC17H19N5O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN
InChIInChI=1S/C17H19N5O2/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24/h1-3,6,9,21-22H,4-5,7-8,18-19H2
InChIKeyPEZPMAYDXJQYRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pixantrone CAS 144510-96-3: Aza-Anthracenedione Structure and Topoisomerase II Inhibition Profile


Pixantrone (CAS 144510-96-3; BBR 2778) is a synthetic aza-anthracenedione analog structurally related to mitoxantrone but engineered with a nitrogen-containing heterocycle that replaces the 5,8-dihydroxy substitution pattern implicated in mitoxantrone-induced cardiotoxicity [1]. It functions as a DNA intercalator and topoisomerase II inhibitor with preferential activity against the α isoform (Topo IIα) highly expressed in proliferating cancer cells over the β isoform (Topo IIβ) abundant in postmitotic cardiomyocytes [2]. Unlike conventional anthracyclines, pixantrone demonstrates the capacity to alkylate DNA and form stable covalent DNA adducts via formaldehyde-mediated activation, targeting CpG-rich hyper-methylated sites [3]. Pixantrone dimaleate is conditionally approved in the European Union for monotherapy treatment of adult patients with multiply relapsed or refractory aggressive B-cell non-Hodgkin lymphoma (NHL) [2].

Why Pixantrone (CAS 144510-96-3) Cannot Be Substituted with Mitoxantrone or Doxorubicin: Evidence of Non-Interchangeability


Despite structural similarity to mitoxantrone and doxorubicin, pixantrone exhibits fundamentally distinct pharmacological and toxicological properties that preclude generic substitution. The substitution of the 5,8-dihydroxy groups with a nitrogen-containing aza-heterocycle eliminates iron(III) binding capacity, thereby preventing iron-based oxidative stress and the generation of cardiotoxic reactive oxygen species (ROS) that characterize anthracycline and anthracenedione toxicity [1]. In validated ex vivo human myocardial models, mitoxantrone synergizes with residual doxorubicin to amplify superoxide anion and hydrogen peroxide formation, whereas pixantrone lacks redox activity and actively inhibits doxorubicinol formation, the long-lived cardiotoxic metabolite [2]. Furthermore, pixantrone exhibits isoform selectivity for Topo IIα over Topo IIβ, the predominant isoform in postmitotic cardiomyocytes, a selectivity profile not shared by doxorubicin or mitoxantrone [1]. These mechanistic divergences translate to clinically meaningful differences in cardiotoxicity risk and applicability in anthracycline-pretreated patient populations.

Quantitative Comparative Evidence: Differentiating Pixantrone (CAS 144510-96-3) from Mitoxantrone and Doxorubicin


Superior Formaldehyde-Activated DNA Adduct Formation: Pixantrone Exhibits 10- to 100-Fold Greater Adduct Propensity than Mitoxantrone

In a direct comparative in vitro crosslinking assay, pixantrone exhibited a 10- to 100-fold greater propensity to generate formaldehyde-mediated covalent DNA adducts compared with mitoxantrone at equimolar drug and formaldehyde concentrations [1]. The pixantrone-DNA adducts also demonstrated superior thermal stability with a greater thermal midpoint temperature and extended half-life at 37°C relative to mitoxantrone-DNA adducts [1]. This enhanced adduct formation and stability is attributed to pixantrone's terminal primary amino groups in its side chains, which facilitate more efficient formaldehyde-mediated crosslinking than the structural configuration of mitoxantrone [1]. Notably, pixantrone-DNA adduct formation was consistently enhanced 2- to 5-fold at discrete methylated CpG doublets [2], suggesting preferential targeting of epigenetically altered DNA regions common in malignancy.

DNA adduct formation formaldehyde activation covalent DNA binding CpG targeting topoisomerase II poison

Cardiomyocyte Cytotoxicity Reduction: Pixantrone Is 10- to 12-Fold Less Damaging than Doxorubicin and Mitoxantrone

In a head-to-head comparison using neonatal rat myocytes, pixantrone was 10- to 12-fold less damaging than both doxorubicin and mitoxantrone as measured by lactate dehydrogenase (LDH) release, a quantitative marker of cellular membrane integrity and cytotoxicity [1]. This reduced cytotoxicity is mechanistically linked to three factors: (1) complete lack of iron(III) binding, which prevents iron-based oxidative stress induction; (2) low cellular uptake limiting intracellular semiquinone free radical production and redox cycling; and (3) preferential targeting of Topo IIα over Topo IIβ, the predominant isoform in postmitotic cardiomyocytes [1].

cardiotoxicity myocyte cytotoxicity lactate dehydrogenase release anthracycline safety neonatal rat myocytes

Absence of Iron(III) Binding: Pixantrone Lacks Iron Chelation Capacity Critical to Anthracycline Cardiotoxicity

Spectrophotometric analysis using a well-established drug-iron interaction assay demonstrated that pixantrone does not bind iron(III), in contrast to doxorubicin and mitoxantrone which both exhibit significant iron chelation capacity [1]. This lack of iron binding is directly associated with reduced production of reactive oxygen species (ROS) and decreased myocyte cytotoxicity in vitro [1]. The absence of iron(III) binding is structurally attributable to pixantrone's nitrogen-containing aza-heterocycle, which replaces the 5,8-dihydroxy substitution groups present in mitoxantrone that are essential for iron chelation and subsequent iron-mediated redox cycling [2].

iron binding oxidative stress reactive oxygen species cardiotoxicity mechanism anthracycline toxicity

Superior Clinical Efficacy in Relapsed/Refractory NHL: Pixantrone Achieves 20.0% Complete Response Rate vs. 5.7% for Comparator Single-Agent Therapies

In the randomized Phase III PIX301 trial comparing pixantrone monotherapy (85 mg/m² intravenously on days 1, 8, and 15 of 28-day cycles) versus investigator's choice single-agent therapy (vinorelbine, oxaliplatin, ifosfamide, etoposide, mitoxantrone, gemcitabine, or rituximab) in heavily pretreated patients with relapsed or refractory aggressive NHL, pixantrone-treated patients achieved a confirmed/unconfirmed complete response (CR/CRu) rate of 20.0% compared with 5.7% in the comparator arm (p = 0.021) [1]. Median progression-free survival was 5.4 months for pixantrone versus 2.8 months for comparator agents [1]. Patients achieving complete response with pixantrone demonstrated a 63% probability of survival at 24 months compared to a 20% probability for patients treated with comparator agents [2].

non-Hodgkin lymphoma PIX301 trial complete response rate progression-free survival salvage therapy

Preserved Cardiac Function in Anthracycline-Pretreated Hosts: Pixantrone Does Not Exacerbate Pre-Existing Doxorubicin-Induced Cardiomyopathy

In a controlled murine study evaluating cumulative cardiotoxic potential, CD1 female mice pretreated with doxorubicin (7.5 mg/kg once weekly for 3 weeks) were subsequently exposed to equiactive doses of doxorubicin (7.5 mg/kg), mitoxantrone (3 mg/kg), or pixantrone (27 mg/kg) once weekly for 3 additional weeks [1]. Histopathologic examination of cardiac tissue revealed that further exposure to doxorubicin or mitoxantrone resulted in significant worsening of pre-existing degenerative cardiomyopathy, whereas pixantrone did not worsen pre-existing cardiomyopathy [1]. In doxorubicin-naïve mice, two cycles of pixantrone produced only minimal cardiac changes, while two cycles of doxorubicin or mitoxantrone resulted in marked or severe degenerative cardiomyopathy [1].

cumulative cardiotoxicity doxorubicin pretreatment histopathology cardiomyopathy anthracycline rechallenge

Differential Redox Activity in Human Myocardium: Pixantrone Lacks Doxorubicin Redox Synergism and Inhibits Doxorubicinol Formation

In a validated ex vivo human myocardial strip model, mitoxantrone synergized with residual doxorubicin to generate increased levels of superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂), evidenced by O₂⁻-dependent inactivation of mitochondrial aconitase and mitoxantrone oxidation by H₂O₂-activated peroxidases [1]. In contrast, pixantrone lacked redox synergism with doxorubicin and instead formed an N-dealkylated metabolite that actively inhibited the metabolism of residual doxorubicin to doxorubicinol, the long-lived secondary alcohol metabolite associated with chronic cardiotoxicity [1]. In doxorubicin-naïve strips, pixantrone demonstrated higher myocardial uptake than mitoxantrone, yet neither drug formed detectable O₂⁻ or H₂O₂ [1].

redox activity doxorubicinol human myocardial strip model oxidative stress superoxide anion

Evidence-Backed Procurement Scenarios for Pixantrone (CAS 144510-96-3) in Research and Clinical Development


Salvage Monotherapy for Multiply Relapsed/Refractory Aggressive B-Cell Non-Hodgkin Lymphoma

Pixantrone is the only approved monotherapy for multiply relapsed or refractory aggressive NHL in patients who have failed ≥2 prior chemotherapy regimens, including anthracycline-containing treatments. The Phase III PIX301 trial provides Level 1 evidence supporting its use, demonstrating a 20.0% complete response rate versus 5.7% for investigator's choice comparator agents (p = 0.021) and extended median progression-free survival of 5.4 months versus 2.8 months [1]. Procurement for this indication is supported by conditional marketing approval in the European Union and established dosing of 85 mg/m² intravenously on days 1, 8, and 15 of 28-day cycles for up to 6 cycles [1].

Anthracycline Replacement in Patients with Cumulative Doxorubicin Exposure Approaching Lifetime Cardiotoxicity Threshold

In patients whose cumulative doxorubicin-equivalent dose approaches or exceeds 300-450 mg/m² (the threshold associated with elevated congestive heart failure risk), pixantrone offers a structurally distinct alternative that does not bind iron(III) and lacks redox synergism with residual anthracyclines [1][2]. The murine comparative cardiotoxicity study demonstrates that pixantrone (27 mg/kg) does not worsen pre-existing doxorubicin-induced cardiomyopathy, whereas both doxorubicin (7.5 mg/kg) and mitoxantrone (3 mg/kg) significantly exacerbate degenerative cardiac changes [1]. The ex vivo human myocardial model further confirms that pixantrone actively inhibits doxorubicinol formation from residual doxorubicin, providing a mechanistic basis for its cardiac safety in anthracycline-pretreated populations [2].

Investigational Combination Regimens with Rituximab in Indolent NHL

The Phase III PIX302 study demonstrated that the combination of pixantrone plus rituximab was superior to rituximab alone in relapsed or refractory indolent NHL [1]. This combination leverages pixantrone's DNA-damaging activity (topoisomerase II inhibition plus formaldehyde-mediated DNA adduct formation with 10- to 100-fold greater adduct propensity than mitoxantrone [2]) alongside rituximab's CD20-directed immunotherapy. Procurement for investigational protocols should consider pixantrone's unique dual mechanism of action and its isoform selectivity for Topo IIα over Topo IIβ, which may contribute to differential efficacy and safety profiles compared to mitoxantrone-rituximab combinations [3].

Research Applications in DNA Damage and Epigenetic Targeting

Pixantrone is a valuable tool compound for investigating formaldehyde-mediated DNA alkylation and CpG island targeting in cancer biology. Evidence demonstrates that pixantrone-DNA adduct formation is consistently enhanced 2- to 5-fold at discrete methylated CpG doublets, suggesting preferential targeting of epigenetically silenced tumor suppressor gene promoters [1]. Additionally, pixantrone exhibits ~15-fold lower affinity for DNA containing apurinic/apyrimidinic (AP) site analogues than mitoxantrone, and is significantly less potent in DNA incision and APE1 endonuclease inhibition [2]. These distinct DNA interaction properties make pixantrone a mechanistically informative comparator for structure-activity relationship studies of anthracenedione derivatives and for investigating sequence-specific DNA damage responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pixantrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.